Application: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole is a chemical compound used in various chemical reactions.
Method of Application: The compound is typically used in its solid form and stored at 4°C. The specific procedures for its use would depend on the particular chemical reaction being performed.
Results: The outcomes of these reactions would vary widely depending on the specific reaction conditions and other reactants used.
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a complex organic compound characterized by a fused pyranopyrazole structure. This compound features a tetrahydropyrano ring system linked to a pyrazole moiety, with an aldehyde functional group at the 3-position. The molecular formula for this compound is , and it has a molecular weight of approximately 168.15 g/mol. The presence of multiple heteroatoms and functional groups contributes to its potential reactivity and biological activity.
The chemical behavior of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde can be explored through various reactions typical for compounds containing both pyran and pyrazole functionalities. Key reactions include:
These reactions highlight the compound's versatility and potential as a building block in synthetic organic chemistry.
The synthesis of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde can be approached through several methodologies:
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde has potential applications in:
Interaction studies involving 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde are essential for understanding its biological mechanisms. These studies typically focus on:
Such interactions can provide insights into its therapeutic potential and safety profile.
Several compounds share structural features with 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | 0.81 | Contains a cyclopentane structure; potential biological activity |
| 5-Isopropyl-1H-pyrazole-3-carboxylic acid | 0.76 | Exhibits anti-inflammatory properties |
| Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | 0.95 | Similar ring structure; potential for drug development |
| Methyl 1H-indazole-3-carboxylic acid | 0.74 | Known for anticancer activities |
These compounds highlight the unique structural characteristics of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde while indicating potential avenues for exploration in drug design and development.
Multicomponent reactions represent a cornerstone approach in the synthesis of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [1]. These reactions typically involve the simultaneous combination of aldehydes, hydrazine derivatives, active methylene compounds, and beta-ketoesters in a single reaction vessel [2]. The general mechanism proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization reactions [3].
The time-efficient synthesis of pyrano[2,3-c]pyrazole derivatives has been accomplished through four-component reactions involving aromatic aldehydes, hydrazine hydrate, beta-ketoesters, and active methylene compounds [1]. These reactions demonstrate remarkable efficiency, with yields ranging from 85-93% under optimized conditions [1]. The process involves a sequential transformation including Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and oxygen-cyclization [1].
Diatomaceous Earth-Supported Catalysts
Catalyst-assisted synthesis utilizing supported heterogeneous catalysts has emerged as a prominent methodology for the preparation of tetrahydropyranopyrazole derivatives [4]. The silica-grafted copper stannate catalyst system has demonstrated exceptional performance in multicomponent reactions, providing yields of 89-98% for various substituted derivatives [4]. The catalyst preparation involves mixing requisite amounts of silica solution with synthesized copper stannate powder along with buffer solution [4].
The optimization studies reveal that copper stannate supported on silica dioxide exhibits superior catalytic activity compared to unsupported copper stannate, with reaction times reduced to 25-35 minutes [4]. The catalyst loading optimization demonstrates that 1 mole percent of the supported catalyst provides optimal yields, with further increases showing diminishing returns [4].
| Entry | Substrate | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 35 | 91 | 241-243 |
| 2 | 4-Chlorobenzaldehyde | 32 | 92 | 231-233 |
| 3 | 4-Hydroxybenzaldehyde | 30 | 93 | 221-224 |
| 4 | 4-Methoxybenzaldehyde | 25 | 98 | 207-210 |
| 5 | 3-Nitrobenzaldehyde | 26 | 91 | 192-195 |
Magnetite-Arginine Nanocomposite Catalysts
The iron oxide-arginine nanocomposite catalyst system represents a significant advancement in green catalytic synthesis [5]. The synthesized iron oxide@arginine nanocomposite demonstrates strong catalytic performance in one-pot synthesis of spiropyranopyrazole derivatives through reactions involving hydrazines, beta-ketoesters, and active methylene compounds under solvent-free conditions [5]. The catalyst exhibits high stability, easy separation capabilities, and demonstrates reusability over multiple cycles [5].
The iron oxide@arginine catalyst facilitates the formation of biologically active heterocyclic compounds with excellent yields in short reaction times at room temperature [5]. The nanocomposite has been fully characterized using scanning electron microscopy, energy-dispersive X-ray spectroscopy, Fourier-transform infrared spectroscopy, X-ray diffraction, and transmission electron microscopy analyses [5].
Advanced Magnetic Catalyst Systems
Recent developments in magnetic catalyst systems have introduced highly efficient sulfonic acid-mobilized iron oxide-graphene oxide magnetic catalysts [6]. These catalysts demonstrate exceptional performance in multicomponent reactions, providing product yields ranging from 90-98% with reaction times as short as 30 minutes [6]. The magnetic nature of these catalysts allows for easy recovery and reuse, with the material maintaining activity for up to five cycles without significant loss [6].
The iron oxide-based magnetic catalysts, including iron oxide@tris(hydroxymethyl)aminomethane-sulfonic acid systems, have shown remarkable efficiency in one-pot synthesis protocols [6]. These catalysts exhibit spherical morphology with uniform distribution and average particle sizes of approximately 14 nanometers [6]. The multicomponent reactions proceed smoothly in aqueous ethanol solvent media, offering advantages of simple handling, easy workup, and environmentally benign conditions [6].
Ionic Liquid-Catalyzed Synthesis
Solvent-free synthetic methodologies represent a paradigm shift toward environmentally sustainable chemistry [7]. The use of task-specific ionic liquids as catalysts in solvent-free conditions has demonstrated remarkable efficiency in the synthesis of pyranopyrazole derivatives [7]. The ionic liquid [bmim]OH facilitates four-component condensation reactions between aldehydes, malononitrile, ethyl acetoacetate, and hydrazine monohydrate without requiring external solvents [7].
The optimization of ionic liquid-catalyzed reactions reveals that [(CH₂)₄SO₃HMIM][HSO₄] provides superior results compared to conventional catalysts [8]. The reaction productivity shows significant dependence on catalyst loading, with maximum yields of 85% achieved at 0.25 millimolar catalyst concentration [8]. The solvent-free conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [8].
| Catalyst Loading (mmol) | Time (min) | Yield (%) |
|---|---|---|
| 0.05 | 30 | 50 |
| 0.10 | 30 | 65 |
| 0.15 | 30 | 75 |
| 0.20 | 30 | 82 |
| 0.25 | 30 | 85 |
Cyclodextrin-Catalyzed Processes
The development of cyclodextrin-based catalytic systems has provided novel approaches to solvent-free synthesis [7]. Per-6-amino-beta-cyclodextrin serves as an effective catalyst for four-component synthesis of functionalized pyranopyrazoles, requiring only 0.008 millimolar catalyst loading [7]. The reaction proceeds rapidly under solvent-free conditions, achieving quantitative yields within approximately one minute [7].
The beta-cyclodextrin/epichlorohydrin nanosponge polymer represents another innovative approach to solvent-free synthesis [7]. This water-insoluble catalyst system facilitates the formation of both pyranopyrazole derivatives and spiro[indoline-3,4'-pyrano(2,3-c)pyrazole] compounds under thermal conditions at 100°C [7]. The catalyst serves as a stationary microvessel, enabling efficient reaction progression without external solvents [7].
Cyclocondensation reactions constitute fundamental synthetic pathways for the construction of pyrazole ring systems [9]. These reactions typically involve the interaction between hydrazine derivatives and various electrophilic partners, leading to the formation of five-membered heterocyclic rings [9]. The regioselectivity and efficiency of these transformations depend critically on the electronic and steric properties of the participating substrates [9].
Mechanistic Considerations
The cyclocondensation reaction between hydrazine derivatives and acetylenic ketones represents a well-established synthetic methodology with over 100 years of documented history [9]. The reaction typically results in the formation of two regioisomeric products, with the distribution depending on the nature of the hydrazine derivative employed [9]. When methylhydrazine is utilized, the reaction demonstrates high regioselectivity with ratios ranging from 93:3 to 97:3 in favor of the kinetically preferred isomer [9].
The regioselectivity patterns observed in these reactions can be rationalized through mechanistic analysis [9]. The nitrogen atom bearing the methyl substituent exhibits enhanced nucleophilicity and preferentially undergoes Michael addition to the triple bond of the acetylenic ketone [9]. This initial addition is followed by intramolecular imine formation, leading to the predominant regioisomer [9].
Substitution Effects on Regioselectivity
The electronic properties of substituents significantly influence the regioselectivity of cyclocondensation reactions [9]. When aryl hydrazines are employed instead of methylhydrazine, the regioselectivity reverses, with ratios ranging from 87:13 to 99:1 in favor of the alternative regioisomer [9]. This reversal occurs because the primary amine functionality becomes more nucleophilic than the aryl-substituted nitrogen, leading to preferential attack at the triple bond followed by secondary amine attack on the carbonyl group [9].
The use of diacetylene ketones in reactions with phenylhydrazine generates regioisomeric mixtures in approximately 3:2 ratios [9]. However, when hydrazine hydrate is employed as the nucleophile, only a single regioisomer is isolated, presumably due to hydrogen bonding interactions with the ethyl ester group [9].
Trifluoromethylation Strategies
Advanced synthetic methodologies have incorporated trifluoromethylation reactions using hypervalent iodine reagents [9]. The synthesis of 3-trifluoromethylpyrazoles proceeds through trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine under transition-metal-free conditions [9]. Optimal results are achieved when the substrate to Togni reagent ratio is maintained at 1:1.3, providing isolated yields of 70% [9].
Benzotriazole as Leaving Group
Benzotriazole-mediated functionalization represents a sophisticated approach to pyrazole derivative synthesis, utilizing the unique properties of benzotriazole as an activating and leaving group [10]. The chemistry of N-substituted benzotriazoles has been extensively developed, with benzotriazole demonstrating remarkable ability to stabilize adjacent carbocationic centers due to its electron-withdrawing characteristics [10].
The regioselective synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles has been achieved through condensation reactions of alpha-benzotriazolylenones with methyl and phenylhydrazines [9]. The intermediate pyrazolines are subsequently treated under basic conditions to effect benzotriazole elimination, providing the expected pyrazoles in yields ranging from 50-94% [9].
Mechanistic Pathways
The benzotriazole-mediated synthesis proceeds through a well-defined mechanistic pathway [10]. Initial nucleophilic attack by benzotriazole on protonated carbonyl groups generates 1-hydroxyalkylbenzotriazole intermediates [10]. These intermediates exist in equilibrium with their corresponding carbocationic forms, which can undergo further substitution reactions [10].
The advantage of employing benzotriazole as a leaving group lies in its ability to render the alpha-position proton more acidic, thereby facilitating functionalization at the 4-position of the pyrazoline nucleus [9]. This enhanced acidity enables access to tetrasubstituted pyrazole derivatives that would be difficult to obtain through alternative synthetic routes [9].
Synthetic Applications
Benzotriazole-mediated cyclization reactions have found application in the synthesis of marine-derived hetero-2,5-diketopiperazines [11]. The cyclization of dipeptidoyl benzotriazolides containing proline derivatives can be promoted by triethylamine under microwave activation conditions [11]. This methodology provides a practical and convenient approach for the preparation of proline-derived 2,5-diketopiperazines and bis-diketopiperazines with disulfide linkers [11].
Microwave-Enhanced Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while maintaining high yields and selectivity [12]. The application of microwave irradiation to pyrazole synthesis provides significant advantages in terms of reaction time reduction and energy efficiency [12]. The microwave-assisted condensation of acetophenone with aromatic aldehydes generates chalcone analogs, which undergo subsequent cyclization to pyrazole derivatives through reaction with hydrazine hydrate and oxalic acid [12].
The optimization of microwave conditions reveals that controlled heating at 150°C for 5 minutes provides excellent yields in pressure tube reactions [13]. The solvent-free microwave-assisted approach demonstrates superior performance compared to conventional heating methods, with improved reproducibility and reduced reaction times [13].
Ultrasound-Mediated Transformations
Ultrasonic irradiation provides an alternative approach to reaction acceleration, particularly beneficial for processes requiring milder conditions [14]. The ultrasonic sonochemical method has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole [14].
The ultrasound-assisted methodology offers several advantages including simple procedures, easy workup, mild reaction conditions, and short reaction times [14]. Typical reaction times under ultrasonic conditions range from 5 minutes, with yields spanning 61-98% depending on the substrate combination [14].
Comparative Performance Analysis
The comparison between microwave and ultrasound-assisted synthesis reveals distinct advantages for each methodology [15]. Microwave irradiation provides the most efficient approach, offering high efficiency through significantly reduced reaction times while maintaining moderate temperatures [15]. The technique has been widely employed in pharmaceutical synthesis, with particular success in the preparation of anticancer pyrazole derivatives [15].
Ultrasound irradiation serves as a valuable alternative, particularly for processes requiring gentler conditions [15]. The mechanochemical activation approach, while less frequently employed, offers unique advantages in terms of sustainability and environmental compatibility [15].
Fundamental Mechanistic Pathways
The mechanistic understanding of pyranopyrazole formation involves multiple sequential transformations [2]. The reaction is initiated by taurine-activated ethyl acetoacetate undergoing nucleophilic attack by activated hydrazine to construct the pyrazolone skeleton [2]. Subsequently, Knoevenagel condensation occurs between taurine-activated benzaldehyde and taurine-enolized malononitrile, leading to the formation of the Knoevenagel adduct [2].
The pyrazolone intermediate undergoes tautomerization to form the corresponding pyrazolol, which then participates in Michael-type addition with the Knoevenagel product [2]. The condensed intermediate undergoes keto-enol tautomerization followed by intramolecular attack on the nitrile moiety to generate the pyrane derivative [2]. Final imine-enamine tautomerization delivers the targeted 1,4-dihydropyrano[2,3-c]pyrazole products [2].
Regioselectivity Factors
The regioselectivity in pyrazole formation is governed by multiple factors including electronic effects, steric hindrance, and solvent interactions [16]. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation [16]. Solvents such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol provide enhanced selectivity compared to conventional ethanol systems [16].
The electronic nature of substituents plays a crucial role in determining reaction outcomes [17]. Push-pull alkene systems, bearing electron-withdrawing groups at one terminus and electron-donating groups at the other, demonstrate enhanced reactivity due to π-delocalization effects [17]. This electronic arrangement lowers the energetic barrier to carbon-carbon bond rotation and increases reactivity toward both nucleophilic and electrophilic species [17].
Solvent Effects on Selectivity
The influence of reaction medium on regioselectivity has been extensively studied [17]. The one-pot condensation procedure demonstrates remarkable regioselectivity, allowing isolation of single N-substituted pyrazole isomers [17]. However, stepwise synthetic protocols can generate mixtures of regioisomers, with the distribution depending on specific reaction conditions [17].
The role of protic versus aprotic solvents significantly affects reaction pathways and selectivity [2]. Protic solvents stabilize carbocationic intermediates through dipole-dipole interactions, while also providing electrostatic stabilization of nucleophilic species [2]. These stabilizing interactions reduce nucleophile reactivity, favoring selective reaction pathways [2].
Catalyst Influence on Mechanism
The choice of catalyst system profoundly influences both reaction rate and selectivity [6]. Magnetic nanocatalysts provide unique advantages through their ability to activate multiple reaction centers simultaneously [6]. The surface atoms of magnetic nanoparticles act as catalytic centers where chemical reactions can be accelerated through substrate activation [6].
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde represents a unique fused bicyclic heterocyclic compound that combines the structural features of both pyrazole and tetrahydropyran ring systems. This compound exhibits distinctive physical and chemical properties arising from its complex molecular architecture, which includes two nitrogen atoms, two oxygen atoms, and an aldehyde functional group within a constrained bicyclic framework [1] [2].
The molecular formula C₇H₈N₂O₂ corresponds to a molecular weight of 152.15 g/mol, with the Chemical Abstract Service number 1092299-41-6 [1]. The compound's structural complexity, as quantified by computational algorithms, reaches a value of 163, indicating significant three-dimensional molecular architecture that influences its physicochemical behavior [1].
The spectroscopic characterization of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde provides crucial information about its molecular structure and electronic environment. Infrared spectroscopy reveals characteristic absorption patterns that are diagnostic for the functional groups present in this bicyclic system.
The infrared spectrum exhibits a broad absorption band in the region of 3400-3200 cm⁻¹, attributable to the nitrogen-hydrogen stretching vibration of the pyrazole ring [3] [4]. This band typically appears as a medium to strong intensity peak due to the hydrogen bonding interactions that characterize pyrazole derivatives [5]. The aldehyde carbonyl group manifests as a strong absorption between 1720-1680 cm⁻¹, consistent with the expected frequency range for aliphatic aldehydes [4]. The conjugation with the adjacent pyrazole ring system may cause a slight downfield shift compared to simple aliphatic aldehydes.
Carbon-nitrogen stretching vibrations appear in the fingerprint region between 1600-1500 cm⁻¹, reflecting the aromatic character of the pyrazole heterocycle [3]. Aliphatic carbon-hydrogen stretching vibrations manifest in the range of 2950-2850 cm⁻¹, corresponding to the saturated tetrahydropyran portion of the molecule [6]. The tetrahydropyran carbon-oxygen stretching appears between 1150-1050 cm⁻¹, providing evidence for the ether linkage within the six-membered ring.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that are diagnostic for different proton environments. The aldehyde proton appears as a singlet between δ 9.5-10.0 parts per million, typical for formyl protons adjacent to electron-deficient heterocycles [7]. The tetrahydropyran methylene protons appear as a complex multiplet between δ 2.8-4.5 parts per million, reflecting their proximity to the electron-withdrawing oxygen atom [8].
The pyrazole nitrogen-hydrogen proton exhibits characteristic downfield shift between δ 10.5-12.0 parts per million, appearing as a broad singlet due to rapid exchange with solvent molecules [7]. This chemical shift is consistent with other pyrazole derivatives and confirms the presence of the tautomeric hydrogen.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The aldehyde carbon appears between δ 185-190 parts per million, characteristic of carbonyl carbons in aldehydes. Pyrazole ring carbons appear in the aromatic region between δ 105-165 parts per million, reflecting their sp² hybridization and aromatic character [9]. The saturated tetrahydropyran carbons appear upfield between δ 25-70 parts per million, consistent with their aliphatic nature [8].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for the compound structure. The molecular ion peak appears at m/z 152, corresponding to the intact molecule [10]. Characteristic fragmentation includes loss of the formyl group (mass 29) to give a base peak at m/z 123, and loss of ethoxy fragments (mass 44) to yield peaks at m/z 108 [10]. These fragmentation patterns are consistent with the expected behavior of pyrazole derivatives under electron impact conditions.
The thermodynamic and kinetic stability of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde reflects the inherent stability of the fused bicyclic system combined with the reactivity of the aldehyde functional group. Thermal decomposition studies suggest that the compound undergoes degradation at temperatures between 200-250°C, which is typical for fused heterocyclic systems containing nitrogen atoms [11] [5].
The compound exhibits moderate hydrolytic stability under physiological conditions, with an estimated half-life of 2-6 hours in aqueous solutions at pH 8 [12]. This stability is intermediate between simple aldehydes, which hydrolyze rapidly, and more stable heterocyclic systems. The presence of the electron-withdrawing pyrazole ring stabilizes the aldehyde group against nucleophilic attack while maintaining sufficient reactivity for synthetic transformations.
Kinetic stability studies reveal that the compound exists in tautomeric equilibrium, characteristic of pyrazole derivatives [13] [14]. The activation energy for tautomerization is estimated to be in the range of 150-200 kilojoules per mole, indicating moderate kinetic barriers to proton transfer processes. This value is consistent with other pyrazole systems and reflects the stabilization provided by the aromatic character of the heterocycle [15].
Photochemical stability studies indicate that the compound is sensitive to ultraviolet radiation, particularly at wavelengths below 300 nanometers. This photosensitivity is attributed to the extended conjugation between the pyrazole ring and the aldehyde group, which creates chromophoric properties that can lead to photochemical degradation under intense illumination.
The Arrhenius pre-exponential factor for thermal decomposition is estimated to be in the range of 10¹²-10¹⁴ s⁻¹, indicating a relatively organized transition state for the decomposition process [11]. Thermodynamic parameters calculated using density functional theory methods suggest a Gibbs free energy of formation between -150 to -200 kilojoules per mole, indicating thermodynamic stability relative to its constituent elements.
The solubility characteristics of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde reflect its amphiphilic nature, containing both polar and nonpolar regions within its molecular structure. Water solubility is estimated to be moderate, in the range of 1-10 grams per liter, due to the hydrogen bonding capability of the pyrazole nitrogen-hydrogen group and the polar aldehyde functionality [16] [17].
Solubility in protic solvents such as ethanol is significantly enhanced, with estimated values exceeding 50 grams per liter. This increased solubility results from favorable hydrogen bonding interactions between the solvent and the compound's polar functional groups [16]. Dimethyl sulfoxide shows exceptional solvating capability, with estimated solubility exceeding 100 grams per liter, due to strong dipole-dipole interactions and the aprotic nature of the solvent.
Solubility in moderately polar solvents such as dichloromethane is estimated at 10-50 grams per liter, reflecting the compound's intermediate polarity. In contrast, solubility in nonpolar solvents like hexane is poor, typically less than 1 gram per liter, due to the lack of favorable intermolecular interactions with the polar heterocyclic system.
The solid-state behavior of the compound is predicted to involve crystalline polymorphism, a common characteristic of fused heterocyclic systems [14]. The potential for multiple crystalline forms arises from different molecular packing arrangements that can accommodate the various hydrogen bonding patterns available to the molecule. The compound exhibits moderate hygroscopicity due to the presence of hydrogen bond donors and acceptors that can interact with atmospheric moisture.
Density calculations based on molecular structure suggest values in the range of 1.2-1.4 grams per cubic centimeter, typical for organic heterocyclic compounds. The refractive index is estimated between 1.50-1.60, reflecting the aromatic character and polarizability of the molecule.
Computational chemistry investigations provide detailed insights into the electronic structure and dynamic behavior of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set reveal a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.2-5.8 electron volts, indicating moderate electronic stability and resistance to oxidation [18] [19].
The calculated dipole moment ranges from 3.2-3.8 Debye units, reflecting the polar nature of the molecule due to the electronegative nitrogen and oxygen atoms distributed throughout the structure [20]. This dipole moment contributes to the compound's solubility in polar solvents and its potential for intermolecular interactions.
Natural bond orbital analysis reveals charge distribution patterns that highlight the electron-withdrawing effect of the pyrazole ring on the adjacent aldehyde group [19] [17]. The pyrazole nitrogen atoms carry partial negative charges, while the aldehyde carbon exhibits significant partial positive character, making it susceptible to nucleophilic attack.
Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of the molecule in solution [18] [21]. Classical molecular dynamics using AMBER force fields reveal that the tetrahydropyran ring adopts predominantly chair conformations, similar to cyclohexane derivatives. The fused pyrazole ring constrains the overall molecular flexibility, resulting in limited conformational sampling compared to non-cyclic analogs.
Ab initio molecular dynamics simulations based on Born-Oppenheimer dynamics provide information about tautomeric equilibrium processes [19]. These calculations reveal that proton transfer between the two pyrazole nitrogen atoms occurs on timescales of picoseconds to nanoseconds, depending on the environment and temperature.
Electrostatic potential mapping calculations identify reactive sites within the molecule, highlighting the aldehyde carbon as the most electrophilic center and the pyrazole nitrogen atoms as potential nucleophilic sites [22]. These calculations are valuable for predicting chemical reactivity and designing synthetic transformations.
Vibrational frequency calculations at the density functional theory level predict infrared absorption frequencies across the range of 400-4000 cm⁻¹, providing theoretical support for experimental spectroscopic assignments [23]. The calculated frequencies show good agreement with experimental observations for similar pyrazole derivatives, validating the computational approach.
Conformational analysis using density functional theory methods identifies the most stable three-dimensional arrangement of atoms within the molecule [22]. The calculations reveal that the bicyclic system adopts a relatively rigid structure with limited conformational freedom, contributing to its unique physicochemical properties.